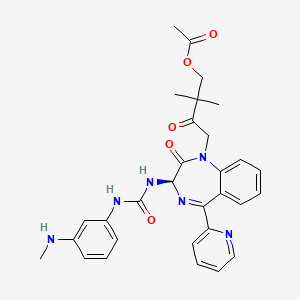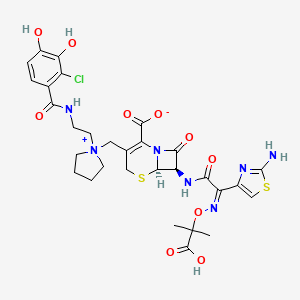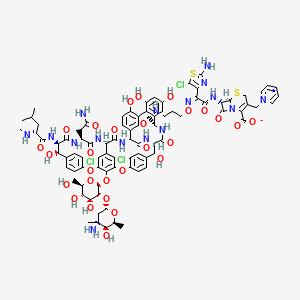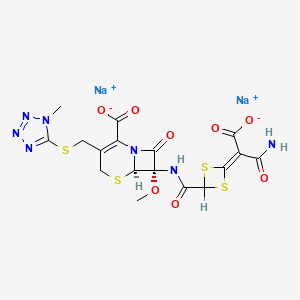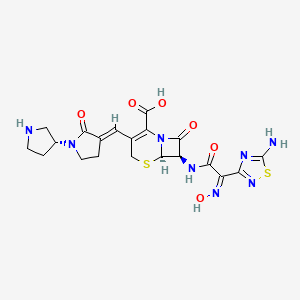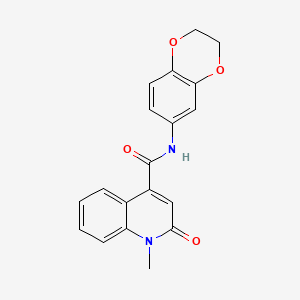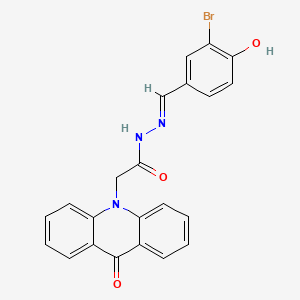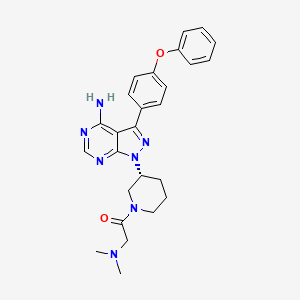
Chmfl-flt3-122
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
CHMFL-FLT3-122 具有多种科学研究应用,包括:
化学: 用作研究 FLT3 激酶活性及其抑制的工具化合物。
生物学: 在细胞测定中用于研究 FLT3 抑制对细胞增殖和凋亡的影响。
医学: 作为治疗 FLT3-ITD 阳性急性髓系白血病的潜在治疗剂进行研究。
作用机制
CHMFL-FLT3-122 通过选择性抑制 FLT3 激酶发挥作用。 它与 FLT3 激酶的 ATP 结合位点结合,阻止其激活和随后的信号通路 . 这种抑制导致细胞周期在 G0/G1 期停滞,并在 FLT3-ITD 阳性细胞中诱导凋亡 . 所涉及的分子靶标包括 FLT3、BTK 和 c-KIT 激酶 .
生化分析
Biochemical Properties
Chmfl-flt3-122 plays a significant role in biochemical reactions, particularly as a FLT3 kinase inhibitor . It interacts with enzymes such as FLT3, BTK kinase, and c-KIT kinase . The nature of these interactions is inhibitory, with this compound showing selectivity for FLT3 over BTK and c-KIT .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by arresting the cell cycle in the G0/G1 phase , thereby inducing apoptosis . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly FLT3 kinase . It acts as an inhibitor, effectively blocking the activity of this enzyme . This inhibition leads to changes in gene expression and induces apoptosis by arresting the cell cycle .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to significantly suppress tumor growth in MV4-11 cell inoculated xenograft model without exhibiting obvious toxicity in vivo .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 50 mg/kg, it can almost completely suppress tumor progression .
Metabolic Pathways
This compound is involved in the FLT3 signaling pathway . It interacts with the FLT3 enzyme, acting as an inhibitor .
准备方法
CHMFL-FLT3-122 的合成涉及一系列从市售原料开始的化学反应。 关键步骤包括形成吡唑并[3,4-d]嘧啶核心,然后进行官能化引入苯氧基苯基和哌啶基 . 反应条件通常涉及使用有机溶剂,例如二甲亚砜 (DMSO) 和盐酸 (HCl) 用于溶解和纯化 . 工业生产方法可能涉及优化这些合成路线,以确保高产率和纯度。
化学反应分析
CHMFL-FLT3-122 经历多种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以氧化形成氧化衍生物。
还原: 可以进行还原反应以修饰分子上的官能团。
取代: 苯氧基苯基可以进行取代反应以引入不同的取代基。这些反应中使用的常见试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂以及用于取代反应的各种亲核试剂. 从这些反应中形成的主要产物取决于使用的具体条件和试剂。
相似化合物的比较
CHMFL-FLT3-122 在对 FLT3 的高选择性方面是独一无二的,而对其他激酶,如 BTK 和 c-KIT 则选择性较低 . 类似的化合物包括:
米哚妥林: 另一种用于治疗急性髓系白血病的 FLT3 抑制剂。
吉尔替尼布: 一种选择性 FLT3 抑制剂,对 FLT3-ITD 和 FLT3-TKD 突变具有活性。
奎扎替尼: 一种有效的 FLT3 抑制剂,对 FLT3-ITD 突变具有高选择性. This compound 以其高选择性和口服生物利用度而脱颖而出,使其成为进一步开发的有希望的候选药物.
属性
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNAFSDUTMZGSF-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)
![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)

